5-Bromo-4-chloropyridine-2-carboxamide
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Overview
Description
5-Bromo-4-chloropyridine-2-carboxamide: is a chemical compound with the molecular formula C6H4BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-2-carboxamide. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield amine derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloropyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine-4-carboxaldehyde: Another halogenated pyridine derivative with similar chemical properties.
5-Bromo-2,4-dichloropyrimidine: A
Properties
IUPAC Name |
5-bromo-4-chloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYUKDOXUGRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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